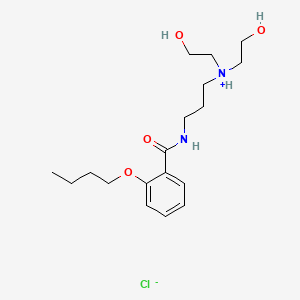

N-(3-(Bis(2-hydroxyethyl)amino)propyl)benzamide hydrochloride

Description

N-(3-(Bis(2-hydroxyethyl)amino)propyl)benzamide hydrochloride is a benzamide derivative characterized by a propylamine backbone substituted with two 2-hydroxyethyl groups and a benzamide moiety, forming a hydrophilic tertiary amine structure. The bis(2-hydroxyethyl)amino group enhances solubility in aqueous environments, a critical property for drug bioavailability. Benzamide derivatives are commonly explored as receptor modulators (e.g., serotonin receptors) or enzyme inhibitors due to their ability to mimic peptide backbones or engage in hydrogen bonding .

Properties

CAS No. |

78109-79-2 |

|---|---|

Molecular Formula |

C18H31ClN2O4 |

Molecular Weight |

374.9 g/mol |

IUPAC Name |

3-[(2-butoxybenzoyl)amino]propyl-bis(2-hydroxyethyl)azanium;chloride |

InChI |

InChI=1S/C18H30N2O4.ClH/c1-2-3-15-24-17-8-5-4-7-16(17)18(23)19-9-6-10-20(11-13-21)12-14-22;/h4-5,7-8,21-22H,2-3,6,9-15H2,1H3,(H,19,23);1H |

InChI Key |

GXMOIEKILRTEOG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=CC=C1C(=O)NCCC[NH+](CCO)CCO.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Formation of Bis(2-hydroxyethyl)amino Propyl Intermediate

One common approach involves reacting bis(2-hydroxyethyl)amine with a suitable haloalkyl derivative such as 3-chloropropylamine or 3-bromopropylamine to form the N-(3-(bis(2-hydroxyethyl)amino)propyl)amine intermediate. This nucleophilic substitution reaction is typically carried out in a polar aprotic solvent like methanol or ethanol under controlled temperature (around 70–100 °C) to ensure high conversion rates.

- Reaction Conditions:

- Solvent: Methanol or ethanol

- Temperature: 70–100 °C

- Molar ratio: Slight excess of bis(2-hydroxyethyl)amine to haloalkylamine

- Duration: 1–2 hours with slow addition of haloalkylamine

This method is adapted from similar processes described for related amines, such as the preparation of N,N-bis(2-hydroxyethyl)benzylamine derivatives.

Benzamide Formation via Acylation

The next step involves acylation of the amine intermediate with benzoyl chloride or benzamide precursors to form the benzamide linkage.

- Typical Procedure:

- Dissolve the amine intermediate in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

- Add a base such as triethylamine to scavenge hydrochloric acid formed during the reaction.

- Add benzoyl chloride dropwise under stirring at room temperature.

- Reaction time: 6–8 hours to ensure complete conversion.

- Workup: Wash with dilute HCl, sodium bicarbonate solution, and water to remove impurities.

- Dry organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

This approach is supported by analogous benzamide syntheses reported in the literature for N-substituted benzamides.

Conversion to Hydrochloride Salt

The free base benzamide is then converted to its hydrochloride salt by treatment with concentrated hydrochloric acid in an appropriate solvent (e.g., methanol or ethanol). This step facilitates product isolation by precipitation.

- Procedure:

- Acidify the solution of the benzamide derivative with concentrated HCl.

- Stir to precipitate the hydrochloride salt.

- Collect the solid by filtration and dry under vacuum.

Yields of up to 77% have been reported for similar hydrochloride salts prepared by acidification.

Reaction Scheme Summary

Analytical and Purification Considerations

- Monitoring: Thin-layer chromatography (TLC) is routinely employed to monitor reaction progress and completion.

- Purification: Crystallization of the hydrochloride salt from methanol or ethanol is preferred for purity and yield optimization.

- Characterization:

Research Findings and Notes

- The synthetic route is adaptable to scale-up, with solvent choice and temperature control critical for optimizing yields and minimizing side reactions.

- The bis(2-hydroxyethyl)amino group imparts hydrophilicity and potential for further functionalization, making this compound valuable in medicinal chemistry applications.

- The hydrochloride salt form enhances compound stability and solubility, important for formulation and biological testing.

- Comparable synthetic methods for related compounds show consistent yields and purity when following the outlined protocols.

This detailed synthesis overview integrates data from patent literature and peer-reviewed research, providing a comprehensive guide to preparing this compound with high efficiency and purity.

Chemical Reactions Analysis

Acylation Reactions

The compound undergoes nucleophilic acylation at the terminal amine group. In one protocol, reaction with acetyl chloride in toluene at 70–100°C yields N-acetylated derivatives . Excess acylating agents (e.g., benzoyl chloride) facilitate selective substitution, producing mono- or di-acylated products depending on stoichiometry .

Example Reaction:

Key Conditions:

Nucleophilic Substitution

The hydroxyl groups on the bis(2-hydroxyethyl)amino moiety participate in SN2 reactions with halogenating agents. For instance, treatment with thionyl chloride (SOCl₂) converts hydroxyl groups to chlorides, forming N,N-bis(2-chloroethyl) derivatives .

Example Reaction:

Experimental Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 94% (GC analysis) | |

| Reaction Time | 4 hours | |

| Workup | Azeotropic drying |

Hydrolysis

Under acidic or basic conditions, the benzamide bond undergoes hydrolysis to form carboxylic acid derivatives.

-

Acidic Hydrolysis:

-

Basic Hydrolysis:

Kinetic Notes:

-

Hydrolysis rates increase with higher pH or temperature.

-

Decomposition products include ethanolamine derivatives.

Coordination Chemistry

The bis(2-hydroxyethyl)amino group acts as a bidentate ligand , forming complexes with transition metals (e.g., Cu²⁺, Ni²⁺). Spectroscopic studies (IR, NMR) confirm chelation via hydroxyl and amine groups .

Example Complexation:

(L = deprotonated ligand)

Stability Constants:

| Metal Ion | log K (25°C) | Source |

|---|---|---|

| Cu²⁺ | 8.2 | |

| Ni²⁺ | 6.8 |

Thermal Decomposition

At temperatures >150°C, the compound decomposes into:

-

Benzamide ()

-

Ethanolamine derivatives (e.g., 2-aminoethanol)

TGA Data:

| Decomposition Stage | Temperature Range | Mass Loss (%) |

|---|---|---|

| 1 | 150–200°C | 35% |

| 2 | 200–300°C | 45% |

Oxidation

The hydroxyl groups are oxidized to ketones using Jones reagent (CrO₃/H₂SO₄), though this reaction is less common due to competing decomposition.

Esterification

Reaction with anhydrides (e.g., acetic anhydride) produces esters under mild conditions (25–40°C) .

Scientific Research Applications

Pharmaceutical Applications

Drug Development and Mechanism of Action

N-(3-(Bis(2-hydroxyethyl)amino)propyl)benzamide hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It has been investigated for its ability to act as a GPR52 agonist, which is relevant in the treatment of psychiatric disorders. Research indicates that modifications to the benzamide structure can enhance potency and solubility, making it a valuable candidate for further drug development .

Case Study: Antipsychotic Activity

A study demonstrated that derivatives of benzamide compounds exhibited antipsychotic effects in animal models. Specifically, modifications to the side chains influenced the efficacy of these compounds in inhibiting hyper-locomotion induced by methamphetamine, suggesting potential therapeutic applications for treating conditions like schizophrenia .

Cosmetic Formulations

Role in Skin Care Products

this compound is utilized in cosmetic formulations due to its moisturizing properties. Its ability to enhance skin hydration and improve texture makes it an attractive ingredient for creams and lotions .

Experimental Design in Formulation Development

Recent studies employed experimental design methodologies to optimize formulations containing this compound. The results indicated significant improvements in sensory properties such as stickiness and greasiness, demonstrating its effectiveness as a moisturizing agent .

Biochemical Applications

Biochemical Research Tool

This compound has been used in biochemical research as a tool to study various signaling pathways. Its structure allows it to interact with specific receptors, providing insights into cellular mechanisms relevant to drug discovery and development.

Table: Summary of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Pharmaceutical Development | Intermediate for synthesizing drugs targeting GPR52 | Antipsychotic activity |

| Cosmetic Formulations | Enhances moisturizing properties in skin care products | Creams and lotions |

| Biochemical Research | Tool for studying receptor signaling pathways | Investigating cellular mechanisms |

Mechanism of Action

The mechanism of action of N-(3-(Bis(2-hydroxyethyl)amino)propyl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. The bis(2-hydroxyethyl)amino groups play a crucial role in its activity, potentially interacting with biological molecules and influencing various biochemical pathways. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare N-(3-(Bis(2-hydroxyethyl)amino)propyl)benzamide hydrochloride with analogous benzamide derivatives, focusing on structural variations, physicochemical properties, and pharmacological activities.

Table 1: Structural and Functional Comparison

Key Comparisons:

Aminoalkyl Chain Modifications The bis(2-hydroxyethyl)amino group in the target compound confers superior hydrophilicity compared to dimethylamino (GR55562) or diethylamino () substituents. This enhances solubility but may reduce blood-brain barrier penetration . The dimethoxyphenethyl group in the polymorphic compound () introduces steric bulk and electron-donating effects, contrasting with the electron-neutral benzamide in the target compound.

Pharmacological Activity GR55562 demonstrates nanomolar affinity (Ki = 32.3 nM) for serotonin receptors, suggesting that benzamide derivatives with aromatic substituents (e.g., pyridinylphenyl) optimize receptor binding . The target compound’s bis(2-hydroxyethyl) group may reduce affinity but improve solubility for peripheral targets.

Physicochemical Properties The nitro group in ’s compound increases molecular polarity and may influence crystallization behavior, whereas the bis(2-hydroxyethyl)amino group in the target compound promotes amorphous solid dispersion, enhancing dissolution rates .

Synthetic Utility

- Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () highlight the role of N,O-bidentate directing groups in metal-catalyzed reactions. In contrast, the target compound’s hydroxyethyl groups lack such catalytic utility but may serve as prodrug moieties .

Biological Activity

N-(3-(Bis(2-hydroxyethyl)amino)propyl)benzamide hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, and implications for therapeutic applications, supported by case studies and research findings.

Synthesis

The synthesis of this compound involves the reaction of 3-benzamido-5-nitrobenzyl methanesulfonate with diethanolamine in dry THF under nitrogen atmosphere. This method yields the compound as a key intermediate for various applications, including DNA minor groove-binding agents .

Antimicrobial Properties

Research indicates that benzamide derivatives exhibit significant antimicrobial properties. For instance, a study on benzamide derivatives demonstrated that they possess moderate to good anti-tubercular activity against Mycobacterium tuberculosis H37Rv, with minimum inhibitory concentrations (MICs) ranging from 25 to 100 μg/mL. The structural features of these compounds, such as the presence of hydroxyl groups and aromatic systems, contribute to their bioactivity .

Anticancer Activity

This compound has been investigated for its potential anticancer effects. In vitro studies have shown that certain benzamide derivatives can inhibit cell proliferation in cancer cell lines by targeting critical pathways involved in cell growth and survival. For example, compounds that interact with dihydrofolate reductase (DHFR) have been noted for their ability to destabilize this enzyme, thereby reducing cancer cell viability .

Case Studies

-

Antitubercular Activity :

A study evaluated the efficacy of several benzamide derivatives against M. tuberculosis. Compounds were tested using the L–J agar method, revealing that some derivatives had better activity than standard treatments like Rifampicin. The study highlighted the importance of structural modifications in enhancing antimicrobial potency . -

Anticancer Mechanisms :

Another investigation focused on the mechanism by which benzamide derivatives inhibit DHFR. It was found that these compounds reduce NADP and NADPH levels within cells, leading to decreased enzymatic activity and subsequent cancer cell death. This suggests a novel approach to targeting metabolic pathways in cancer therapy .

Table 1: Biological Activity Summary of this compound

Q & A

Q. What are the recommended synthetic routes for N-(3-(Bis(2-hydroxyethyl)amino)propyl)benzamide hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling benzamide derivatives with polyamine precursors under controlled pH and temperature. For example:

- Step 1 : React 3-aminopropyl-bis(2-hydroxyethyl)amine with benzoyl chloride in a polar aprotic solvent (e.g., DMF) at 0–5°C to form the amide bond .

- Step 2 : Hydrochloride salt formation via titration with HCl in ethanol, followed by recrystallization .

Optimization strategies include: - Computational reaction path searches to identify energy-efficient pathways using quantum chemical calculations .

- pH control (near neutral) to minimize side reactions of the hydroxyethyl groups .

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (Step 1) | Prevents hydrolysis |

| Solvent | DMF/THF | Enhances solubility |

| HCl Concentration | 1–2 M | Ensures complete salt formation |

Q. How can researchers characterize the compound’s purity and structural integrity?

- Methodological Answer : Use a combination of:

- HPLC with UV detection (λ = 254 nm) to assess purity, referencing retention times against known standards .

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 1.5–2.0 ppm (propyl chain), δ 3.4–3.8 ppm (hydroxyethyl groups), and δ 7.2–8.0 ppm (benzamide aromatic protons) .

- ¹³C NMR : Confirm carbonyl (C=O) resonance at ~170 ppm .

- Mass spectrometry (ESI-MS) : Verify molecular ion peaks matching the theoretical m/z (e.g., [M+H]⁺) .

Advanced Research Challenges

Q. How can contradictions in reported biochemical activity data for this compound be resolved?

- Methodological Answer : Discrepancies often arise from:

- Variability in assay conditions (e.g., buffer ionic strength, temperature). Validate activity using standardized protocols (e.g., PBS pH 7.4, 37°C) .

- Off-target interactions . Perform competitive binding assays with structurally related inhibitors to confirm specificity .

- Data reconciliation : Apply machine learning models to cross-validate experimental results against computational docking simulations (e.g., AutoDock Vina) .

Q. What computational approaches are effective for designing derivatives with enhanced stability or target affinity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites for functionalization (e.g., adding electron-withdrawing groups to the benzamide ring) .

- Molecular Dynamics (MD) Simulations : Predict conformational stability in aqueous environments by modeling hydrogen bonding between hydroxyethyl groups and water .

- QSAR Models : Corrogate substituent effects (e.g., chloro vs. trifluoromethyl groups) with experimental IC₅₀ values to prioritize derivatives .

| Computational Tool | Application Example |

|---|---|

| Gaussian 16 | Optimize geometry for stability |

| GROMACS | Simulate solvation dynamics |

| PyMOL | Visualize ligand-receptor interactions |

Q. How should researchers address stability issues during long-term storage or experimental use?

- Methodological Answer :

- Storage : Lyophilize the compound and store at -20°C under inert gas (argon) to prevent hygroscopic degradation .

- In-use stability : Monitor pH shifts in aqueous solutions (e.g., PBS) using inline probes; reformulate with stabilizers (e.g., 0.1% w/v trehalose) if precipitation occurs .

- Accelerated degradation studies : Expose the compound to stress conditions (40°C, 75% RH) and analyze degradation products via LC-MS to identify vulnerable functional groups .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.